Cas no 51-67-2 (p-Tyramine)

Technical Introduction: p-Tyramine p-Tyramine (4-hydroxyphenethylamine) is a naturally occurring monoamine compound derived from the amino acid tyrosine. It serves as a key intermediate in the biosynthesis of neurotransmitters and alkaloids. The compound exhibits notable stability and solubility in aqueous and organic solvents, making it suitable for biochemical and pharmacological research. p-Tyramine is widely utilized in studies involving adrenergic receptors, neurotransmitter release, and metabolic pathways. Its high purity and well-characterized properties ensure reliable performance in analytical and synthetic applications. As a precursor in organic synthesis, it offers versatility in the development of bioactive molecules and pharmaceutical agents.
p-Tyramine structure
p-Tyramine structure
Product name:p-Tyramine
CAS No:51-67-2
MF:C8H11NO
MW:137.179042100906
MDL:MFCD00008193
CID:33536
PubChem ID:24900582

p-Tyramine Chemical and Physical Properties

Names and Identifiers

    • Tyramine
    • 2-(P-HYDROXYPHENYL)ETHYLAMINE
    • 4-(2-AMINOETHYL)PHENOL
    • 4-HYDROXYPHENETHYLAMINE
    • 4-HYDROXYPHENYLETHYLAMINE
    • AKOS NCG-0021
    • AURORA KA-7835
    • L-TYRAMINE
    • P-(2-AMINOETHYL)PHENOL
    • PHENOL, 4-(2-AMINOETHYL)-
    • RARECHEM AL BW 0088
    • TYROSAMINE
    • 4-(2-aminoethyl)-pheno
    • 4-(2-Aminoethyl)-phenol (thyramin)
    • 4-hydroxy-benzeneethanamin
    • 4-Hydroxy-beta-phenylethylamine
    • alpha-(4-Hydroxyphenyl)-beta-aminoethane
    • Benzeneethanamine, 4-hydroxy-
    • beta-(4-Hydroxyphenyl)ethylamine
    • 2-(4-HYDROXYPHENYL)ETHYLAMINE
    • p-Tyramine
    • TYRAMINE(RG)
    • 2-(4-Hydroxy-phenyl)ethylaMine
    • 2-p-Hydroxyphenyl-ethylaMine
    • 4-hydroxy-phenethylamine
    • p -β-AMinoethylpheno
    • Systogene
    • Tocosine
    • Tyramin
    • Uteramine
    • α-(4-Hydroxyphenyl)-β-aMinoethane
    • p-hydroxyphenylethylamine
    • p-hydroxyphenethylamine
    • tyraminium cation
    • MLS000079096
    • ConMedNP.3011
    • MLSMR
    • tyraminium(1+)
    • SMR000059295
    • MDL: MFCD00008193
    • Inchi: 1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2
    • InChI Key: DZGWFCGJZKJUFP-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)O)CCN
    • BRN: 1099914

Computed Properties

  • Exact Mass: 137.08400
  • Monoisotopic Mass: 137.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 87.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nothing
  • Topological Polar Surface Area: 46.2A^2
  • Tautomer Count: 2
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Yellow to brown crystals
  • Density: 1.103g/cm3
  • Melting Point: 160-162?°C(lit.)
  • Boiling Point: 175-181?°C8?mm Hg(lit.)
  • Flash Point: 165°C
  • Refractive Index: 1.5849 (estimate)
  • Water Partition Coefficient: 1g/95mL (15 oC)
  • Stability/Shelf Life: Stable. Incompatible with strong acids, strong oxidizing agents.
  • PSA: 46.25000
  • LogP: 1.59370
  • Merck: 9835
  • Solubility: The solubility is 1.05g/95ml in water at 15 ℃ and 10g/10ml in ethanol at 78 ℃. Almost insoluble in benzene and xylene.
  • Vapor Pressure: 0.000123mmHg at 25°C
  • Fluka: 10-23
  • pka: 9.74(at 25℃)
  • FEMA: 4215 | TYRAMINE

p-Tyramine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • FLUKA BRAND F CODES:10-23
  • RTECS:SJ5950000
  • Hazardous Material Identification: Xi
  • Storage Condition:4°C, protect from light
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38

p-Tyramine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

p-Tyramine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
953409-25G
Tyramine, 97%, reagent grade
51-67-2 97%
25G
¥ 62 2022-04-26
BAI LING WEI Technology Co., Ltd.
167936-100g
Tyramine, 97%
51-67-2 97%
100g
¥ 567 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1034346-1kg
Tyramine
51-67-2 98%
1kg
¥1291.00 2024-05-11
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB05826-1g
p-Tyramine
51-67-2 97%
1g
0.00 2021-07-09
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB05826-1g
p-Tyramine
51-67-2 97%
1g
0.00 2022-04-26
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002127-5g
Tyramine
51-67-2 ≥98%
5g
¥25.00 2024-07-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012713-500g
p-Tyramine
51-67-2 98%
500g
¥622 2024-05-23
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0420199343-25g
p-Tyramine
51-67-2 99%(HPLC)
25g
¥ 256.5 2024-07-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46688-1g
Tyramine
51-67-2 98%
1g
¥445.00 2023-09-08
Enamine
EN300-51746-2.5g
4-(2-aminoethyl)phenol
51-67-2
2.5g
$162.0 2023-05-24

p-Tyramine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 2

Reaction Conditions
1.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 4

Reaction Conditions
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 5

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 6

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

p-Tyramine Raw materials

p-Tyramine Preparation Products

p-Tyramine Suppliers

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:51-67-2)Tyramine
Order Number:TBP04439
Stock Status:in Stock
Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Purity:>98%
Pricing Information Last Updated:Tuesday, 21 January 2025 17:58
Price ($):price inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:51-67-2)Tyramine
Order Number:LE12647
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:07
Price ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:51-67-2)Tyramine
Order Number:sfd15782
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally

Additional information on p-Tyramine

Introduction to p-Tyramine (CAS No. 51-67-2)

p-Tyramine, a derivative of tyrosine, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. With the CAS number 51-67-2, this molecule has garnered attention for its diverse applications and biological interactions. This article provides a comprehensive overview of p-Tyramine, its chemical properties, biological significance, and recent advancements in research.

The molecular structure of p-Tyramine consists of a phenethylamine backbone with a hydroxyl group at the para position relative to the amino group. This structural feature contributes to its unique reactivity and interaction with various biological systems. As a key intermediate in the synthesis of neurotransmitters and pharmacologically active compounds, p-Tyramine plays a pivotal role in both central and peripheral nervous systems.

In recent years, significant research has focused on the pharmacological potential of p-Tyramine. Studies have demonstrated its involvement in the modulation of monoamine neurotransmitter systems, particularly dopamine and norepinephrine. These neurotransmitters are crucial for regulating mood, arousal, and cognitive functions. The ability of p-Tyramine to influence these systems has made it a subject of interest in the development of drugs targeting neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

One of the most compelling areas of research involving p-Tyramine is its role in dietary supplements and nutraceuticals. It has been suggested that p-Tyramine can enhance the release of neurotransmitters, thereby improving cognitive performance and mental focus. This has led to its inclusion in various nootropic formulations aimed at enhancing brain function. However, it is important to note that the efficacy and safety of such supplements are still subjects of ongoing research and debate.

The chemical properties of p-Tyramine also make it a valuable tool in synthetic chemistry. Its reactivity allows for the facile introduction of various functional groups, making it a versatile building block for more complex molecules. In particular, its ability to participate in oxidative coupling reactions has been exploited in the synthesis of polyphenolic compounds with potential therapeutic applications.

Recent advancements in mass spectrometry and chromatographic techniques have enhanced our ability to study the metabolism and pharmacokinetics of p-Tyramine. These techniques have revealed insights into how p-Tyramine is processed within the body, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Such information is crucial for optimizing drug formulations and understanding potential side effects.

The biological significance of p-Tyramine extends beyond its role as a neurotransmitter precursor. It has been implicated in various cellular signaling pathways, including those involved in inflammation and oxidative stress. Research has shown that p-Tyramine can modulate the activity of enzymes such as monoamine oxidase (MAO), which are critical for regulating neurotransmitter levels. Dysregulation of these enzymes has been associated with several neurological disorders.

In conclusion, p-Tyramine (CAS No. 51-67-2) is a multifaceted compound with broad implications in pharmaceutical chemistry and biochemistry. Its unique chemical structure and biological interactions make it a valuable candidate for further research into neurological disorders, cognitive enhancement, and synthetic applications. As our understanding of its mechanisms continues to evolve, so too will its potential applications in medicine and biotechnology.

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:51-67-2)2-(4-Hydroxyphenyl)ethylamine
LE6501
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:51-67-2)酪胺
LE25421932
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry